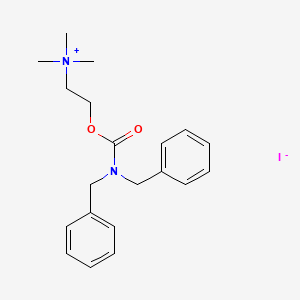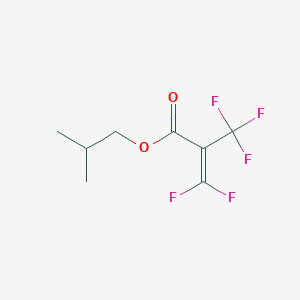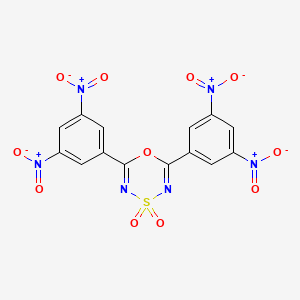
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione typically involves multi-step organic reactions. One common method includes the nitration of phenyl rings followed by cyclization to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione involves its interaction with molecular targets through various pathways. The compound’s nitro groups can participate in redox reactions, while the oxathiadiazine ring can interact with biological macromolecules. These interactions can modulate enzyme activity or alter protein conformation, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(3,5-dinitrophenyl)naphthalene: Similar in structure but lacks the oxathiadiazine ring.
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxathiadiazine ring.
Uniqueness
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is unique due to its oxathiadiazine ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
63114-64-7 |
|---|---|
Fórmula molecular |
C14H6N6O11S |
Peso molecular |
466.30 g/mol |
Nombre IUPAC |
2,6-bis(3,5-dinitrophenyl)-1,4,3,5-oxathiadiazine 4,4-dioxide |
InChI |
InChI=1S/C14H6N6O11S/c21-17(22)9-1-7(2-10(5-9)18(23)24)13-15-32(29,30)16-14(31-13)8-3-11(19(25)26)6-12(4-8)20(27)28/h1-6H |
Clave InChI |
BSCHHZLVNGFZQW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NS(=O)(=O)N=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




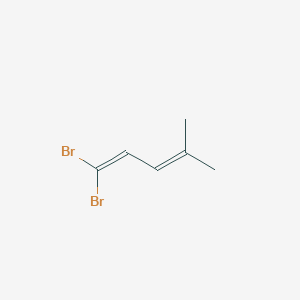
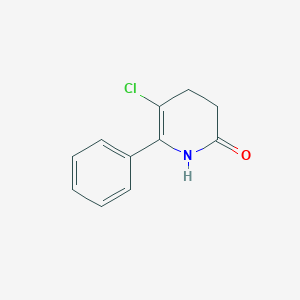
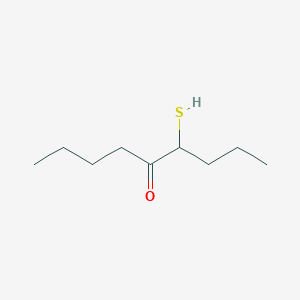
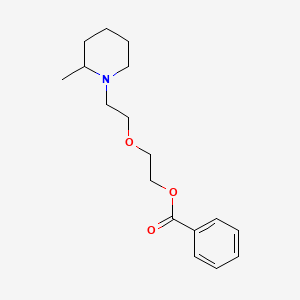
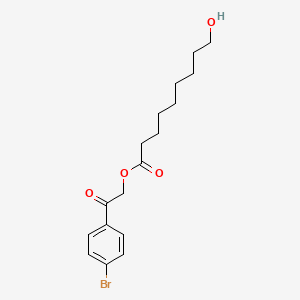
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
